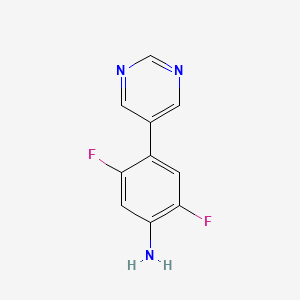
2,5-Difluoro-4-(pyrimidin-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluoro-4-(pyrimidin-5-yl)aniline is a fluorinated aromatic amine with a pyrimidine ring. This compound is of interest due to its unique chemical properties, which include the presence of both fluorine atoms and a pyrimidine moiety. These features make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorinated aniline derivative reacts with a pyrimidine precursor under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available fluorinated aromatic compounds. The process often includes steps such as halogenation, nucleophilic substitution, and cyclization reactions to introduce the pyrimidine ring .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Difluoro-4-(pyrimidin-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
2,5-Difluoro-4-(pyrimidin-5-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The pyrimidine ring can also interact with nucleic acids, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Difluoroaniline: Lacks the pyrimidine ring but shares the fluorinated aromatic structure.
4-(Pyrimidin-5-yl)aniline: Contains the pyrimidine ring but lacks fluorine atoms.
Uniqueness
2,5-Difluoro-4-(pyrimidin-5-yl)aniline is unique due to the combination of fluorine atoms and a pyrimidine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H7F2N3 |
|---|---|
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
2,5-difluoro-4-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C10H7F2N3/c11-8-2-10(13)9(12)1-7(8)6-3-14-5-15-4-6/h1-5H,13H2 |
Clé InChI |
LTOKWQWJNJFIMT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)N)F)C2=CN=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxald ehyde](/img/structure/B14767736.png)
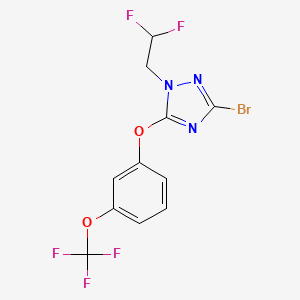
![7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)
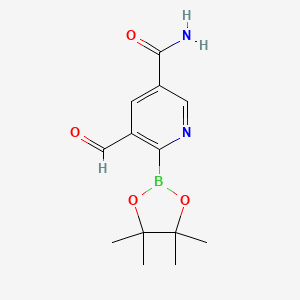

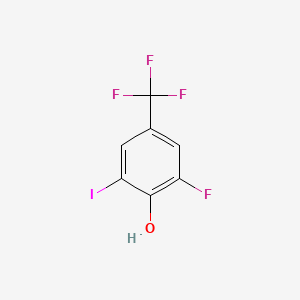
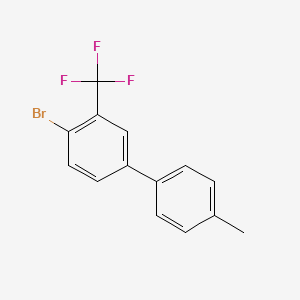
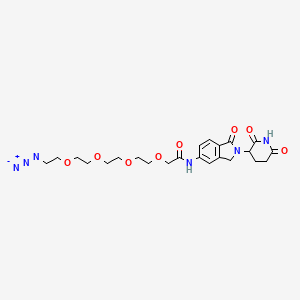
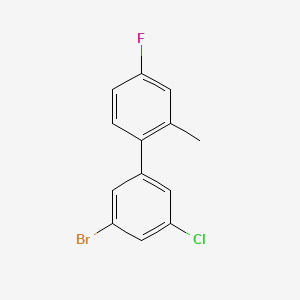
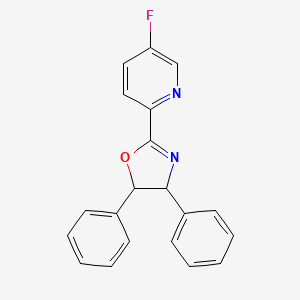
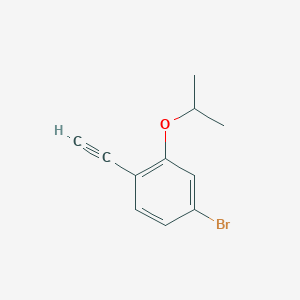
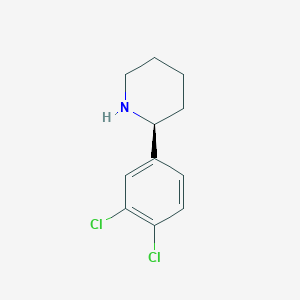

![2-(3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14767807.png)
